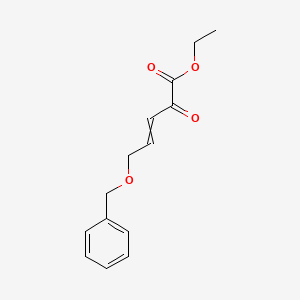

Ethyl 5-(benzyloxy)-2-oxopent-3-enoate

Description

Significance of the α,β-Unsaturated Ketone and Ester Moiety in Synthon Design

The α,β-unsaturated carbonyl system is a cornerstone of modern synthetic chemistry, offering a wealth of possibilities for carbon-carbon and carbon-heteroatom bond formation. In Ethyl 5-(benzyloxy)-2-oxopent-3-enoate, the conjugation of the ketone and ester with the carbon-carbon double bond creates a highly electrophilic framework.

This conjugated system is susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). This dual reactivity allows for the selective introduction of a wide array of functional groups. The choice between these two pathways can often be controlled by the nature of the nucleophile and the reaction conditions.

Table 1: Reactivity of α,β-Unsaturated Ketoesters

| Reaction Type | Nucleophile Examples | Product Type |

| 1,2-Addition | Grignard reagents (under certain conditions), Organolithium reagents | Tertiary alcohols |

| 1,4-Conjugate Addition | Gilman cuprates, Enolates, Amines, Thiols | β-Substituted ketoesters |

| Diels-Alder Reaction | Dienes (e.g., Butadiene, Cyclopentadiene) | Cyclohexene (B86901) derivatives |

| Epoxidation | m-CPBA, Hydrogen peroxide | Epoxy ketoesters |

The α,β-unsaturated ketoester moiety is also a competent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems with a high degree of stereocontrol. Furthermore, the double bond can undergo various other transformations, including hydrogenation and epoxidation, further expanding its synthetic utility.

Role of the Benzyloxy Protecting Group in Strategic Organic Transformations

The benzyloxy (Bn) group serves as a robust and reliable protecting group for the hydroxyl functionality at the C-5 position. The use of a protecting group is a critical strategy in multi-step synthesis, preventing the reactive hydroxyl group from interfering with transformations targeting other parts of the molecule.

The benzyl (B1604629) ether is particularly advantageous due to its stability under a wide range of reaction conditions, including those that are acidic, basic, and oxidative. This stability allows for extensive manipulation of the α,β-unsaturated ketoester system without premature cleavage of the protecting group.

The removal of the benzyl group, or deprotection, can be achieved under specific and relatively mild conditions, most commonly through catalytic hydrogenolysis. This process typically involves the use of hydrogen gas and a palladium catalyst on a solid support (Pd/C), yielding the free alcohol and toluene (B28343) as a byproduct. bldpharm.com This clean and efficient deprotection step is a key reason for the widespread use of the benzyloxy group in organic synthesis. bldpharm.com

Table 2: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Conditions | Comments |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Most common and mildest method. bldpharm.com |

| Dissolving Metal Reduction | Na, NH₃ (liquid) | Low temperature (-78 °C) | Effective but can also reduce other functional groups. |

| Strong Acid Cleavage | HBr, Acetic Acid | Elevated temperature | Harsh conditions, limited by substrate tolerance. bldpharm.com |

| Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers) | Neutral conditions | Specific for electron-rich benzyl ethers. bldpharm.com |

Overview of Stereochemical Considerations in Derivatives of this compound

The carbon-carbon double bond in this compound can exist as either the E or Z isomer. The stereochemistry of this double bond can have a profound impact on the three-dimensional structure of its derivatives and can influence the stereochemical outcome of subsequent reactions. The synthesis of α,β-unsaturated esters with high stereoselectivity is a well-established area of organic synthesis, with numerous methods available to favor the formation of either the E or Z isomer. chemicalbook.comchemsynthesis.com

Furthermore, reactions involving the chiral center that can be generated at the α- or β-positions open up possibilities for asymmetric synthesis. For instance, the conjugate addition of a nucleophile to the β-carbon can create a new stereocenter. By employing chiral catalysts or auxiliaries, it is possible to control the stereochemical outcome of this addition, leading to the formation of a single enantiomer of the product. The stereoselective synthesis of such chiral building blocks is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Structure

3D Structure

Properties

CAS No. |

145826-89-7 |

|---|---|

Molecular Formula |

C14H16O4 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

ethyl 2-oxo-5-phenylmethoxypent-3-enoate |

InChI |

InChI=1S/C14H16O4/c1-2-18-14(16)13(15)9-6-10-17-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |

InChI Key |

IHCSJKMAWNZOMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C=CCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 5 Benzyloxy 2 Oxopent 3 Enoate

De Novo Synthesis Strategies

The creation of the ethyl 5-(benzyloxy)-2-oxopent-3-enoate backbone from simpler, achiral starting materials can be achieved through both linear and convergent synthetic sequences.

Multi-Step Linear Synthetic Routes

A plausible multi-step linear synthesis commences with the preparation of a key aldehyde precursor, 3-(benzyloxy)propanal. This can be synthesized from 1,3-propanediol. The first step involves a monosubstitution reaction of 1,3-propanediol with benzyl (B1604629) chloride in the presence of a base like potassium hydroxide to yield 3-(benzyloxy)propan-1-ol.

Subsequent oxidation of the primary alcohol, 3-(benzyloxy)propan-1-ol, furnishes the desired aldehyde, 3-(benzyloxy)propanal. A variety of oxidizing agents can be employed for this transformation. Mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation to the carboxylic acid. Other methods, including Swern or Moffatt oxidation, also provide viable routes to the aldehyde.

With 3-(benzyloxy)propanal in hand, the next critical step is the formation of the α,β-unsaturated ketoester moiety. This is commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of the aldehyde with a phosphonate ylide derived from an ethyl glyoxylate equivalent, such as ethyl (diethoxyphosphoryl)acetate, after an oxidation step, or more directly with a reagent like ethyl 2-(diethoxyphosphoryl)-2-oxoacetate. The HWE reaction is advantageous as it typically favors the formation of the thermodynamically more stable E-alkene, a common feature in such compounds.

Convergent Approaches to the Core Structure

The synthesis of 3-(benzyloxy)propanal would proceed as described in the linear approach. The second fragment, a reactive derivative of ethyl glyoxylate, would be prepared separately. A common choice is a phosphonate reagent for a subsequent Horner-Wadsworth-Emmons reaction. The two fragments are then coupled in a later stage of the synthesis to afford the final product. This convergent approach allows for the independent optimization of the synthesis of each fragment before the crucial carbon-carbon bond-forming step.

Precursor Derivatization and Functional Group Interconversion

The target molecule can also be synthesized by modifying existing precursors that already contain a significant portion of the carbon skeleton.

Oxidation Reactions from Precursors

A key transformation in several synthetic routes to this compound is the oxidation of a precursor alcohol to an aldehyde. As mentioned previously, the oxidation of 3-(benzyloxy)propan-1-ol is a critical step to generate the electrophilic aldehyde required for subsequent olefination reactions. The choice of oxidant is crucial to ensure high yields and prevent unwanted side reactions, particularly over-oxidation to the corresponding carboxylic acid.

Below is a table summarizing common oxidizing agents for the conversion of primary alcohols to aldehydes:

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild and selective for aldehydes. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature | Mild, neutral conditions, and high yielding. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM), low temperature (-78 °C) | Effective for a wide range of substrates. |

| Moffatt Oxidation (DCC, DMSO, acid catalyst) | Dichloromethane (DCM) or other aprotic solvents | Utilizes a carbodiimide for activation. |

Esterification Methods for Enolate Formation

While the Horner-Wadsworth-Emmons reaction is a primary method for forming the enoate, other strategies involving enolate chemistry can be envisioned. For instance, a precursor β-keto ester could potentially be synthesized and then subjected to further modifications. The formation of the ethyl ester itself is typically achieved through standard esterification procedures, such as Fischer esterification of a corresponding carboxylic acid with ethanol in the presence of an acid catalyst. However, in the context of building the target molecule, the ethyl ester group is usually introduced as part of one of the key reactants, for example, in the phosphonate reagent for the HWE reaction.

Olefin Metathesis and Related Carbon-Carbon Bond Forming Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. A potential, albeit less conventional, approach to this compound could involve a cross-metathesis reaction. acs.orgnih.gov This strategy might involve the reaction of an allyl ether derivative, such as allyl benzyl ether, with an appropriate α,β-unsaturated ketoester under the influence of a ruthenium catalyst, like the Grubbs catalyst. acs.org

The success of this approach would depend on the relative reactivity of the two olefinic partners and the efficiency of the cross-metathesis reaction versus self-metathesis. This method offers a direct way to form the C3-C4 double bond. acs.org

Catalytic Approaches to the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound, offering pathways that are both selective and high-yielding. The primary catalytic routes involve transition metals, organocatalysts, and biocatalysts, each presenting distinct advantages.

Transition Metal-Catalyzed Methods

While specific transition metal-catalyzed methods exclusively for the synthesis of this compound are not extensively documented in readily available literature, the broader class of α,β-unsaturated carbonyl compounds are frequently synthesized using palladium-catalyzed cross-coupling reactions. For instance, reactions such as the Heck or Stille coupling could theoretically be employed to construct the carbon skeleton of the target molecule. These methods are valued for their ability to form carbon-carbon bonds with high efficiency and control over stereochemistry.

A plausible, though not explicitly cited, approach could involve the palladium-catalyzed carbonylation of a suitable vinyl or aryl halide in the presence of an appropriate alcohol and a terminal alkyne, followed by further functional group manipulations. The efficiency of such processes is highly dependent on the choice of ligand, catalyst, and reaction conditions.

Organocatalytic Systems in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional catalysis. For the stereoselective synthesis of chiral molecules, organocatalysts such as proline and its derivatives, as well as chiral amines, are often employed. These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating highly enantioselective transformations.

In the context of this compound, an organocatalytic approach could potentially be used to introduce chirality at a specific position if a prochiral precursor is used. For example, an asymmetric aldol or Michael addition reaction catalyzed by a chiral organocatalyst could be a key step in a synthetic route leading to a chiral analog of the target compound. However, specific literature detailing an organocatalytic synthesis of this compound is not prominent.

Biocatalytic Pathways for Enone Formation (e.g., Enoate Reductases)

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Enoate reductases, a class of enzymes, are particularly relevant to the synthesis and modification of enones. These enzymes catalyze the stereospecific reduction of activated carbon-carbon double bonds, which is the reverse of the formation of the enone moiety in this compound.

However, the principles of enzyme catalysis can be applied in reverse or through different enzyme classes. For instance, a lyase or a hydrolase could potentially be engineered or discovered to catalyze the formation of the enone structure from suitable precursors. More directly, enoate reductases are used to synthesize chiral saturated compounds from α,β-unsaturated precursors. While this is a reduction process, understanding the substrate scope of these enzymes is crucial for developing biocatalytic methods for a wide range of compounds. The alkene in the target molecule is activated by an electron-withdrawing group, making it a potential substrate for such enzymatic transformations. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For this compound, maximizing atom economy and utilizing environmentally benign solvents are key considerations.

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

To assess the atom economy of a potential synthesis of this compound, a hypothetical reaction must be considered. For example, a condensation reaction that directly combines two main fragments with the elimination of a small molecule like water would have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents. The ideal synthesis would be an addition reaction where all reactant atoms are incorporated into the product.

Table 1: Hypothetical Atom Economy of a Condensation Reaction

| Reactant A (Molecular Weight) | Reactant B (Molecular Weight) | Product (this compound, MW: 248.28) | Byproduct (e.g., H₂O, MW: 18.02) | % Atom Economy |

|---|

Note: The molecular weights of precursors are hypothetical for illustrative purposes.

Solvent Selection and Reaction Media (e.g., Aqueous Systems)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable.

For the synthesis of this compound, the use of greener solvents such as water, supercritical fluids, or bio-based solvents would be preferable to traditional volatile organic compounds. Aqueous synthesis is particularly attractive due to the low cost, safety, and environmental benefits of water. However, the solubility of the organic reactants in water can be a challenge. Techniques such as the use of co-solvents, phase-transfer catalysts, or surfactant-mediated catalysis can be employed to overcome these limitations. While specific examples for the synthesis of this compound in aqueous media are not readily found, the general trend in organic synthesis is to move towards more sustainable solvent systems.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Minimization of Protecting Group Use

The ideal synthesis of this compound would proceed in a protecting-group-free manner, directly assembling the molecule from its precursors without the need to mask reactive functional groups. This approach, while challenging, offers substantial benefits in terms of step economy and sustainability. Research in this area is focused on the development of highly selective reagents and reaction conditions that can differentiate between various functional groups present in the starting materials and intermediates.

While specific research detailing a protecting-group-free synthesis of this compound is not extensively documented in publicly available literature, the principles of minimizing protecting group use can be applied hypothetically to its synthesis. A potential strategy would involve the careful selection of starting materials where the inherent reactivity of the functional groups allows for a controlled and sequential reaction cascade.

For instance, one could envision a convergent synthesis where the key fragments are joined under conditions that favor the desired bond formation without affecting other parts of the molecules. This might involve enzymatic catalysis or chemoselective organometallic reactions that operate under mild conditions.

The development of such methodologies relies heavily on a deep understanding of the reactivity of the functional groups involved. In the case of this compound, this includes the ester, the ketone, the alkene, and the benzyl ether. A successful protecting-group-free synthesis would navigate the reactivity of these groups to construct the target molecule efficiently.

The following table outlines a hypothetical comparison between a traditional synthesis involving protecting groups and a more modern, protecting-group-minimized approach for a structurally related compound, illustrating the potential benefits.

| Parameter | Traditional Synthesis (with Protecting Groups) | Protecting-Group-Minimized Synthesis |

| Number of Steps | Increased (addition and removal of protecting groups) | Reduced |

| Overall Yield | Often lower due to multiple steps | Potentially higher |

| Atom Economy | Lower due to the use of protecting groups | Higher |

| Waste Generation | Higher (reagents and solvents for protection/deprotection) | Lower |

| Cost-Effectiveness | Generally lower | Generally higher |

The pursuit of protecting-group-free synthesis is an active and important area of research in modern organic chemistry. While detailed findings for this compound are limited, the overarching principles and the benefits of such an approach are clear and continue to drive innovation in the field.

Reactivity and Mechanistic Investigations of Ethyl 5 Benzyloxy 2 Oxopent 3 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system of ethyl 5-(benzyloxy)-2-oxopent-3-enoate is susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or Michael addition). libretexts.org The presence of an electron-withdrawing ester group further activates the system towards nucleophilic addition.

The Michael addition, a conjugate 1,4-addition, is a key reaction of α,β-unsaturated compounds like this compound. researchgate.net In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net The reaction is typically mediated by a base, which generates the active nucleophile. researchgate.net

Common Michael donors include enolates derived from active methylene (B1212753) compounds, amines, thiols, and organocuprates. libretexts.orgresearchgate.net The resulting enolate intermediate from the addition to this compound is subsequently protonated to yield the final adduct.

The stereochemical outcome of Michael additions to chiral substrates or in the presence of chiral catalysts is a critical aspect of modern organic synthesis. For substrates like this compound, the creation of new stereocenters during the addition process necessitates control over the diastereoselectivity and/or enantioselectivity of the reaction. The inherent chirality of the starting material or the use of chiral auxiliaries, catalysts, or reagents can influence the facial selectivity of the nucleophilic attack on the prochiral β-carbon.

The choice of catalyst can significantly influence both the regioselectivity (1,2- vs. 1,4-addition) and the stereoselectivity of the reaction. While strong, hard nucleophiles tend to favor 1,2-addition, softer nucleophiles generally prefer 1,4-addition. libretexts.org The use of Lewis acids or organocatalysts can modulate the electrophilicity of the substrate and the nucleophilicity of the donor, thereby directing the reaction towards the desired outcome. For instance, enzymes like alcohol dehydrogenases and lipases have been shown to exhibit high regio- and stereoselectivity in reactions involving similar functional groups. mdpi.com

Table 1: Catalyst Effects on Michael Addition

| Catalyst Type | Influence on Reaction | Potential Outcome |

|---|---|---|

| Lewis Acids | Coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. | Increased rate and potential for stereocontrol with chiral Lewis acids. |

| Organocatalysts | Activate the nucleophile or the substrate through various modes of catalysis (e.g., enamine, iminium). | High enantioselectivity in asymmetric Michael additions. |

| Enzymes | Provide a chiral active site that precisely orients the substrate and nucleophile. | Excellent regio- and stereoselectivity under mild reaction conditions. mdpi.com |

The competition between 1,2-addition to the carbonyl group and 1,4-conjugate addition is a fundamental aspect of the reactivity of α,β-unsaturated carbonyl compounds. libretexts.org The outcome is largely determined by the nature of the nucleophile and the reaction conditions.

1,2-Addition: This pathway is generally favored by strong, "hard" nucleophiles such as organolithium reagents and Grignard reagents. The reaction is often irreversible and kinetically controlled. libretexts.org Attack at the carbonyl carbon leads to the formation of an allylic alcohol after workup.

1,4-Addition (Michael Addition): This pathway is favored by "soft" nucleophiles like organocuprates (Gilman reagents), enamines, and thiols. libretexts.org When the 1,2-addition is reversible, the thermodynamically more stable 1,4-adduct is often the major product. libretexts.org

Table 2: Regioselectivity of Nucleophilic Addition

| Nucleophile Type | Predominant Pathway | Product Type |

|---|---|---|

| Hard (e.g., Organolithium) | 1,2-Addition | Allylic Alcohol |

Michael Addition Reactions

Electrophilic Reactions Involving the Double Bond

While less common than nucleophilic additions due to the electron-deficient nature of the double bond, this compound can undergo electrophilic reactions under specific conditions. The double bond can react with potent electrophiles, although the adjacent electron-withdrawing groups decrease its nucleophilicity compared to an isolated alkene. Reactions such as halogenation or hydrohalogenation might proceed, but could be complicated by competing reactions at other sites.

Pericyclic Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The electron-deficient double bond in this compound makes it a suitable dienophile for Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

In a typical Diels-Alder reaction, this compound would react with an electron-rich diene. The reaction proceeds in a concerted fashion, and its stereospecificity is a key feature. youtube.com The reaction can be performed under thermal conditions, sometimes without the need for a catalyst. researchgate.net The use of chiral Lewis acids can induce enantioselectivity in the cycloaddition.

Beyond the classic Diels-Alder reaction, the activated double bond can also participate in other pericyclic reactions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides, or diazoalkanes), to generate five-membered heterocyclic rings.

Enolate Chemistry and Transformations

The presence of a 1,3-dicarbonyl-like functionality in this compound suggests a rich enolate chemistry. The protons alpha to the ketone and ester groups are expected to be acidic, allowing for the formation of enolates under basic conditions.

Formation and Stability of this compound Enolates

The formation of an enolate from this compound would involve the deprotonation at the C-4 position, which is alpha to both the ketone and the ester groups (though conjugated through the double bond). The acidity of this proton is enhanced by the electron-withdrawing effects of both carbonyl groups. The resulting enolate would be stabilized by resonance, with the negative charge delocalized over the oxygen atoms of both the keto and ester functionalities, as well as the carbon backbone.

The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would likely lead to the irreversible formation of the enolate. libretexts.org Softer bases, like sodium ethoxide in ethanol, could also be employed, potentially leading to an equilibrium mixture of the starting material and the enolate. masterorganicchemistry.com

Table 1: Factors Influencing Enolate Formation and Stability

| Factor | Influence on this compound Enolate |

| Acidity of α-proton | The proton at C-4 is activated by two carbonyl groups, making it relatively acidic and facilitating enolate formation. |

| Base Strength | Strong bases like LDA will favor complete and irreversible enolate formation. Weaker bases like alkoxides will establish an equilibrium. libretexts.orgmasterorganicchemistry.com |

| Resonance Stabilization | The resulting enolate is stabilized by delocalization of the negative charge across the O=C-C=C-C=O system. |

| Solvent | Aprotic solvents like THF are commonly used for enolate formation with strong bases to prevent protonation of the enolate. |

Reactions of Derived Enolates with Electrophiles

Once formed, the enolate of this compound is expected to be a potent nucleophile, capable of reacting with a variety of electrophiles. The reaction would typically occur at the C-4 carbon, leading to the formation of a new carbon-carbon bond.

Common electrophilic partners would include:

Alkyl halides: Reaction with primary or secondary alkyl halides in an SN2 fashion would result in the alkylation of the C-4 position. libretexts.org

Aldehydes and Ketones: An aldol-type reaction could occur, where the enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy carbonyl compound after workup.

Michael Acceptors: As a soft nucleophile, the enolate could participate in Michael additions to α,β-unsaturated carbonyl compounds. libretexts.org

Table 2: Predicted Reactions of this compound Enolate with Electrophiles

| Electrophile | Reaction Type | Predicted Product |

| Methyl Iodide | Alkylation | Ethyl 5-(benzyloxy)-4-methyl-2-oxopent-3-enoate |

| Benzaldehyde | Aldol Addition | Ethyl 5-(benzyloxy)-4-(hydroxy(phenyl)methyl)-2-oxopent-3-enoate |

| Methyl Vinyl Ketone | Michael Addition | Ethyl 5-(benzyloxy)-2-oxo-4-(3-oxobutyl)pent-3-enoate |

Chemo-, Regio-, and Stereoselective Transformations

The multiple functional groups in this compound present opportunities and challenges for selective transformations.

Chemoselectivity: In reactions involving nucleophilic attack, the more electrophilic carbonyl group (the ketone) might be preferentially targeted over the ester. For instance, reduction with a mild reducing agent like sodium borohydride (B1222165) would likely reduce the ketone to an alcohol while leaving the ester intact.

Regioselectivity: In addition reactions to the conjugated system, the regioselectivity would be dictated by the nature of the nucleophile. Hard nucleophiles (e.g., organolithium reagents) are expected to undergo 1,2-addition to the ketone carbonyl, while soft nucleophiles (e.g., cuprates, enolates) would favor 1,4-conjugate addition. libretexts.org

Stereoselectivity: The creation of a new stereocenter at the C-4 position through reactions of the enolate could potentially be controlled using chiral auxiliaries or catalysts to favor the formation of one stereoisomer over the other.

Rearrangement Reactions of the Carbon Skeleton

While no specific rearrangement reactions for this compound have been reported, the structure possesses functionalities that could potentially undergo rearrangements under certain conditions. For instance, treatment of the corresponding allyl ester with a palladium catalyst could initiate a Carroll rearrangement, which involves a mnstate.edumnstate.edu-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-keto carboxylic acid, followed by decarboxylation. nih.gov Although the substrate is not an allyl ester, this highlights a potential pathway for rearrangement if the ester group were modified.

Applications of Ethyl 5 Benzyloxy 2 Oxopent 3 Enoate As a Versatile Synthon in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of ethyl 5-(benzyloxy)-2-oxopent-3-enoate makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of both electrophilic and nucleophilic centers allows for its use in cycloaddition and condensation reactions to form rings containing heteroatoms such as nitrogen and oxygen.

One notable application is in the synthesis of functionalized pyridazines. Pyridazines are a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which are of significant interest due to their wide range of biological activities. The reaction of α-keto-α,β-unsaturated esters with hydrazine (B178648) derivatives is a well-established method for constructing the pyridazine (B1198779) core. In this context, this compound can serve as a four-carbon building block, reacting with hydrazine to yield pyridazinones. The benzyloxy group offers a handle for further functionalization or can be deprotected to reveal a hydroxyl group, adding to the molecular diversity of the resulting products.

The general synthetic approach involves the condensation of hydrazine with the dicarbonyl functionality of the enoate. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyridazine ring. The specific substitution pattern on the final pyridazine can be controlled by the choice of substituted hydrazines.

| Starting Material | Reagent | Heterocyclic Product | Reference |

| This compound | Hydrazine Hydrate | Substituted Pyridazinone | General synthetic methodology for pyridazines. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net |

| This compound | Phenylhydrazine | N-Phenyl Substituted Pyridazinone | General synthetic methodology for pyridazines. nih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.net |

Role in the Total Synthesis of Natural Products and their Analogues

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in many complex natural products. The α-keto-enoate functionality is a key feature in various biosynthetic pathways and serves as a reactive handle for carbon-carbon bond formation.

The benzyloxyethyl side chain is a common protecting group strategy for hydroxyl functionalities during multi-step syntheses. The benzyl (B1604629) group is relatively stable to a variety of reaction conditions but can be readily removed by hydrogenolysis, providing a strategic advantage in the late stages of a total synthesis. For instance, in the synthesis of complex polyketides or alkaloids, a fragment corresponding to this compound could be envisioned as a key intermediate. Its incorporation would allow for the introduction of a five-carbon chain with orthogonal functionalities that can be elaborated further.

Building Block for Carbocyclic Systems

This compound is an excellent dienophile for Diels-Alder reactions, a powerful method for the construction of six-membered carbocyclic rings. wikipedia.orgyoutube.commasterorganicchemistry.com The electron-withdrawing α-keto and ester groups activate the double bond of the enoate, making it highly reactive towards a variety of dienes.

In a typical Diels-Alder reaction, the enoate reacts with a conjugated diene to form a cyclohexene (B86901) derivative with the creation of two new carbon-carbon bonds and up to four new stereocenters. The benzyloxy group in the side chain can influence the stereochemical outcome of the cycloaddition and serves as a functional handle for subsequent transformations of the resulting carbocycle. The ability to perform these reactions under thermal or Lewis acid-catalyzed conditions provides a versatile toolkit for synthetic chemists. dtu.dkresearchgate.net

| Diene | Dienophile | Product Type | Reference |

| 1,3-Butadiene | This compound | Substituted Cyclohexene | General principles of Diels-Alder reactions. wikipedia.orgdtu.dkresearchgate.net |

| Cyclopentadiene | This compound | Bicyclic Adduct | General principles of Diels-Alder reactions. wikipedia.orgdtu.dkresearchgate.net |

Contributions to Cascade and Multi-Component Reactions

The multiple reactive sites within this compound make it an ideal substrate for cascade and multi-component reactions (MCRs). These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical.

For example, a domino Michael addition/cyclization sequence can be initiated by the addition of a nucleophile to the β-position of the enoate. The resulting enolate can then participate in an intramolecular reaction, leading to the rapid construction of complex cyclic systems. The benzyloxy group can play a role in directing these transformations or can be a site for further reactions in the cascade sequence.

While specific MCRs involving this exact compound are not widely reported, its structure lends itself to participation in well-known MCRs such as the Petasis or Ugi reactions, provided suitable modifications are made to introduce the required functional groups.

Development of Stereodefined Molecular Architectures

The synthesis of molecules with well-defined three-dimensional structures is a central goal of modern organic chemistry. This compound can be employed in various stereoselective reactions to create chiral molecules.

Asymmetric Diels-Alder reactions using chiral Lewis acid catalysts can afford enantiomerically enriched cyclohexene products. Furthermore, the ketone functionality can be a target for stereoselective reduction using chiral reducing agents, leading to the formation of chiral alcohols. The resulting stereocenters can then be used to control the stereochemistry of subsequent reactions.

The benzyloxy group, while primarily a protecting group, can also exert stereodirecting effects in certain reactions, influencing the approach of reagents to nearby reactive centers. This can be particularly useful in substrate-controlled diastereoselective reactions. The development of methods for the asymmetric synthesis of complex molecules often relies on the strategic placement of such functional groups to achieve high levels of stereocontrol. beilstein-journals.orgacs.org

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of Ethyl 5 Benzyloxy 2 Oxopent 3 Enoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula with a high degree of confidence.

For Ethyl 5-(benzyloxy)-2-oxopent-3-enoate, HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a prominent peak for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The exact mass measured would be compared against the theoretical mass calculated for the proposed formula, C₁₄H₁₆O₄.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. Key expected fragment ions for this compound would arise from the cleavage of the benzyl (B1604629) ether bond, loss of the ethyl ester group, and other characteristic fragmentations of the α-keto enoate backbone.

Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 249.1121 | 249.1125 | 1.6 | C₁₄H₁₇O₄⁺ |

| [M+Na]⁺ | 271.0941 | 271.0946 | 1.8 | C₁₄H₁₆O₄Na⁺ |

| [M-C₂H₅O]⁺ | 203.0703 | 203.0708 | 2.5 | C₁₂H₁₁O₃⁺ |

| [C₇H₇]⁺ | 91.0542 | 91.0545 | 3.3 | Benzyl cation |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR experiments are necessary for the complete and unambiguous assignment of all signals.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vinylic protons (H3 and H4) and between the H4 proton and the methylene (B1212753) protons at C5. It would also show the coupling between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. HMBC is crucial for connecting molecular fragments that are not directly bonded through protons, such as linking the benzylic protons to the C5 oxygen, and identifying the quaternary carbons like the ketone (C2) and ester carbonyl (C1).

Illustrative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 162.5 (C=O, ester) | H-ethyl (CH₂) → C1 |

| 2 | - | 195.0 (C=O, ketone) | H3 → C2 |

| 3 | 6.85 (d) | 135.0 | H4 → C3, H5 → C3 |

| 4 | 7.10 (dt) | 145.0 | H3 → C4, H5 → C4 |

| 5 | 4.80 (d) | 68.0 | H-benzyl (CH₂) → C5, H4 → C5 |

| Ethyl (CH₂) | 4.25 (q) | 61.5 | H-ethyl (CH₃) → Ethyl CH₂ |

| Ethyl (CH₃) | 1.30 (t) | 14.2 | H-ethyl (CH₂) → Ethyl CH₃ |

| Benzyl (CH₂) | 4.60 (s) | 72.5 | H5 → Benzyl CH₂, H-aromatic → Benzyl CH₂ |

| Benzyl (Cq) | - | 137.0 | H-benzyl (CH₂) → Benzyl Cq |

| Benzyl (CH, o/m) | 7.30-7.40 (m) | 128.5 | H-benzyl (CH₂) → Benzyl CH |

| Benzyl (CH, p) | 7.35 (m) | 127.8 | H-benzyl (CH₂) → Benzyl CH |

NOESY/ROESY for Stereochemical Insights

The alkene in this compound can exist as either the E or Z isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine this stereochemistry. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For instance, in the Z-isomer, a NOESY correlation would be expected between the vinylic proton at C3 and the methylene protons at C5. In the E-isomer, this correlation would be absent or very weak.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups of the ester and the α,β-unsaturated ketone. The C=C double bond and the C-O bonds of the ether and ester would also give rise to characteristic signals. This technique is also useful for reaction monitoring, for example, by observing the appearance of the ketone and ester carbonyl peaks during the synthesis of the molecule.

Illustrative Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Description |

| C=O (α,β-unsaturated ketone) | ~1685 | Strong, sharp |

| C=O (ester) | ~1730 | Strong, sharp |

| C=C (alkene) | ~1620 | Medium |

| C-O (ether and ester) | ~1250-1050 | Strong, broad |

| Aromatic C-H | ~3100-3000 | Medium |

| Aliphatic C-H | ~3000-2850 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. It allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While this compound itself may be an oil, crystalline derivatives can often be prepared for analysis. For example, if a chiral center were introduced into the molecule through a stereoselective reaction, X-ray crystallography of the product could confirm its absolute configuration. parchem.com This technique would also definitively establish the E or Z geometry of the double bond and reveal the preferred conformation of the molecule in the solid state.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, for separating enantiomers.

High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column and a universal detector like a mass spectrometer (LC-MS) or a diode-array detector (DAD), is the standard method for assessing the purity of the final product. The presence of a single major peak indicates a high degree of purity.

If this compound were prepared in an enantiomerically enriched form (for example, through an asymmetric synthesis), chiral HPLC would be the method of choice for determining the enantiomeric excess (ee). This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Illustrative Chiral HPLC Parameters for a Derivative

| Parameter | Value |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of enantiomers, allowing for calculation of ee. |

Computational and Theoretical Investigations of Ethyl 5 Benzyloxy 2 Oxopent 3 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic characteristics of ethyl 5-(benzyloxy)-2-oxopent-3-enoate. ias.ac.innih.gov These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its reactivity.

Key reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO, representing the electron-donating capability, and the LUMO, indicating the electron-accepting ability, are crucial for predicting how the molecule will interact with other chemical species. mdpi.com A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability. mdpi.comirjweb.com

For this compound, the α,β-unsaturated keto-ester system creates distinct regions of electrophilicity and nucleophilicity. The molecular electrostatic potential (MEP) map visually represents these regions, with areas of negative potential (red/yellow) indicating likely sites for electrophilic attack and positive potential (blue) indicating sites susceptible to nucleophilic attack. researchgate.net The carbonyl oxygen atoms and the benzyloxy oxygen are expected to be electron-rich, while the β-carbon of the enoate system is a primary electrophilic site, susceptible to nucleophilic (Michael) addition. wikipedia.orgmasterorganicchemistry.com

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Definition | Calculated Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.2 | Moderate electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.8 | Good electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 | Indicates moderate reactivity |

| Ionization Potential (I) | -EHOMO | 7.2 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.8 | Energy released upon gaining an electron |

| Global Hardness (η) | (I - A) / 2 | 2.7 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.85 | Propensity to accept electrons |

Note: The values presented are illustrative and would be determined using specific DFT methods (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)).

Conformational Analysis and Energy Landscapes of the Compound

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. imperial.ac.uk Understanding the potential energy landscape (PEL) helps identify the most stable, low-energy conformers that are most likely to be present under given conditions. nih.gov

Transition State Modeling for Reaction Pathway Elucidation

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. youtube.com For this compound, a key reaction is the Michael addition of a nucleophile to the electron-deficient β-carbon. wikipedia.orgnih.gov Transition state (TS) theory allows for the calculation of the high-energy structures that exist transiently between reactants and products.

By modeling the transition state, chemists can determine the activation energy (ΔG‡) of a reaction, which is a critical factor in determining its rate. nih.gov For example, in a Michael addition reaction involving a thiol nucleophile, DFT calculations can model the approach of the thiol to the enoate, the C-S bond formation, and the subsequent proton transfer steps. researchgate.net Comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise mechanisms) can reveal the most likely reaction mechanism. nih.govresearchgate.net Such studies can explain stereochemical outcomes and the influence of catalysts on the reaction. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govacs.org MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, taking into account a force field that describes the inter- and intramolecular forces. nih.gov

For this compound, MD simulations are particularly useful for understanding the influence of the solvent. easychair.org Solvents can significantly affect reactivity and conformational preference. ubc.ca MD simulations can explicitly model the interactions between the solute and individual solvent molecules, revealing details about the solvation shell and how it might stabilize certain conformers or transition states. researchgate.netmdpi.com This approach allows for the study of phenomena such as diffusion, conformational changes, and the role of solvent in mediating reactions, providing a more realistic picture of the molecule's behavior in solution. acs.orgmdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. nih.govnih.gov These models are valuable for predicting the reactivity of new or untested compounds without the need for extensive experimentation.

In the context of this compound and related compounds, a QSRR model could be developed to predict their reactivity in a specific reaction, such as the Michael addition. nih.gov The process involves:

Data Set Generation: Synthesizing a series of related enoates with varying substituents.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors (e.g., electronic, topological, steric) for each compound.

Reactivity Measurement: Experimentally measuring a reactivity parameter, such as the reaction rate constant, for each compound under identical conditions. nih.gov

Model Building: Employing statistical methods or machine learning algorithms to find a correlation between the calculated descriptors and the measured reactivity. nih.gov

A successful QSRR model could then be used to predict the reactivity of other similar compounds based solely on their calculated descriptors, facilitating the design of molecules with tailored reactivity profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

Emerging Research Frontiers and Future Prospects in the Chemistry of Ethyl 5 Benzyloxy 2 Oxopent 3 Enoate

Innovations in Flow Chemistry and Microreactor Technology for Synthesis

The synthesis of complex molecules like Ethyl 5-(benzyloxy)-2-oxopent-3-enoate is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly when handling reactive intermediates or hazardous reagents. rsc.org The use of microreactors can lead to higher yields and selectivities in a more controlled and reproducible manner. rsc.org

For the synthesis of α,β-unsaturated carbonyl compounds and α-ketoesters, microreactor technology has demonstrated considerable promise. beilstein-journals.orgresearchgate.net The ability to maintain stringent control over residence time, temperature, and stoichiometry is critical. For instance, some transformations that are difficult to control in batch, such as those involving highly unstable intermediates, can be successfully carried out in a continuous flow system. beilstein-journals.org The application of these principles to the synthesis of this compound could lead to more efficient and scalable production methods. A continuous flow process could also facilitate the integration of reaction and purification steps, further streamlining the synthesis. researchgate.net

Table 1: Representative Examples of α-Ketoester and α,β-Unsaturated Carbonyl Synthesis in Flow Chemistry

| Product Type | Reactants | Catalyst/Reagents | Flow System Conditions | Yield | Reference |

| α-Ketoesters | Nitroolefinic esters | Immobilized reagents | Uniqsis FlowSyn™ | High purity | researchgate.net |

| α-Ketoamides | Carbamoyllithium, methyl chloroformate, organolithium compounds | - | Integrated microflow system | Good to excellent | beilstein-journals.org |

| α,β-Unsaturated Carbonyls | Alcohols, ketones | Cu(II) complex/TEMPO/O₂ | - | High activity | nih.gov |

Integration with Supramolecular Catalysis

Supramolecular catalysis, which utilizes non-covalent interactions within a host-guest assembly to control reactivity and selectivity, represents a burgeoning field with the potential to revolutionize asymmetric synthesis. For a molecule like this compound, which contains multiple reactive sites, achieving high levels of stereocontrol is a significant challenge. Supramolecular catalysts, such as chiral cages, scaffolds, or functionalized polymers, could provide a confined and chiral environment to direct the approach of reagents to the substrate.

The unique 1,2-dicarbonyl motif of related β,γ-unsaturated α-ketoesters has been shown to coordinate effectively with chiral catalysts, enabling a variety of asymmetric transformations. nih.gov By encapsulating this compound within a chiral supramolecular host, it may be possible to pre-organize the substrate into a specific conformation that favors the formation of a single enantiomer or diastereomer in subsequent reactions. This approach could be particularly valuable for reactions such as asymmetric reductions, additions, or cycloadditions, opening up new avenues for the synthesis of complex, enantiomerically pure molecules.

Exploration of Novel Bond-Forming Reactions and Methodologies

The rich functionality of this compound makes it an ideal substrate for the exploration of novel bond-forming reactions. The α-ketoester moiety is a versatile handle for a wide range of transformations. nih.gov Research into related α-ketoamides has revealed their capacity to undergo diverse functionalizations, including C-C, C-O, C-N, and C-H bond formations. rsc.org

Future research could focus on leveraging the reactivity of the carbon-carbon double bond in concert with the carbonyl groups. For example, catalytic asymmetric cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, could provide rapid access to complex heterocyclic structures. The development of dual catalytic systems, perhaps combining photoredox and nickel catalysis, could enable previously elusive asymmetric cycloadditions. acs.org Furthermore, direct amination reactions of the α-position, potentially using chiral catalysts, could offer a straightforward route to optically active amino acid derivatives. nih.gov The exploration of these and other novel methodologies will undoubtedly expand the synthetic utility of this compound.

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, there are significant opportunities to develop more sustainable and environmentally benign routes. Traditional methods for creating α,β-unsaturated carbonyl compounds often rely on stoichiometric and sometimes hazardous oxidizing agents.

Recent advancements have focused on catalytic methods using greener oxidants. For example, aerobic oxidation, which uses molecular oxygen as the terminal oxidant and produces water as the only byproduct, is a highly attractive alternative. nih.gov The development of catalytic systems, such as those based on copper/TEMPO, for the aerobic dehydrogenation of saturated carbonyl precursors could be applied here. nih.gov Another promising avenue is the use of visible-light-promoted organocatalysis, which can facilitate the synthesis of α,β-unsaturated carbonyl compounds from silyl (B83357) enol ethers under mild, metal-free conditions. pkusz.edu.cnrsc.org Furthermore, atom-efficient carbonylation reactions represent a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds from readily available starting materials. rsc.org The adoption of such green methodologies would not only reduce the environmental impact of synthesizing this compound but also align with the broader goals of sustainable chemistry.

Table 2: Comparison of Traditional vs. Green Synthetic Methods for α,β-Unsaturated Carbonyls

| Method | Oxidant/Catalyst | Byproducts | Environmental Considerations | Reference |

| Traditional Oxidation | Stoichiometric CrO₃, MnO₂ | Metal waste | Toxic and hazardous reagents | - |

| Aerobic Oxidation | O₂, Cu/TEMPO catalyst | H₂O | Green oxidant, catalytic metal | nih.gov |

| Visible-Light Photocatalysis | O₂, Organic Dye Photosensitizer | - | Metal-free, uses light energy | pkusz.edu.cnrsc.org |

| Carbonylation | CO, Palladium Catalyst | - | High atom economy | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.